molecular formula C22H22ClN3O4S2 B2787680 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethylphenyl)butanamide CAS No. 866843-99-4

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethylphenyl)butanamide

Cat. No. B2787680
M. Wt: 492.01
InChI Key: KCQWDFWDAUXIAN-UHFFFAOYSA-N
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Description

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethylphenyl)butanamide is a useful research compound. Its molecular formula is C22H22ClN3O4S2 and its molecular weight is 492.01. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethylphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethylphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethylphenyl)butanamide' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The synthesis pathway involves the use of various chemical reactions such as nucleophilic substitution, condensation, and reduction reactions.

Starting Materials
4-chlorobenzenesulfonyl chloride, ethyl 4-aminobutanoate, 4-ethylphenylamine, thiourea, sodium hydride, acetic anhydride, sodium borohydride, acetic acid, sodium hydroxide, hydrochloric acid, diethyl ether, methanol, wate

Reaction
Step 1: Synthesis of 4-chlorobenzenesulfonyl chloride by reacting 4-chlorobenzenesulfonic acid with thionyl chloride in the presence of pyridine., Step 2: Synthesis of ethyl 4-aminobutanoate by reacting ethyl acetoacetate with hydrazine hydrate, followed by reaction with acetic anhydride and then with sodium hydroxide., Step 3: Synthesis of 5-(4-chlorophenylsulfonyl)-2-thiouracil by reacting 4-chlorobenzenesulfonyl chloride with thiourea in the presence of sodium hydroxide., Step 4: Synthesis of 5-(4-chlorophenylsulfonyl)-2-mercapto-6-methylpyrimidin-4(3H)-one by reacting 5-(4-chlorophenylsulfonyl)-2-thiouracil with sodium hydride and then with methyl iodide., Step 5: Synthesis of 5-(4-chlorophenylsulfonyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid ethyl ester by reacting 5-(4-chlorophenylsulfonyl)-2-mercapto-6-methylpyrimidin-4(3H)-one with ethyl chloroformate., Step 6: Synthesis of 5-(4-chlorophenylsulfonyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid by reacting 5-(4-chlorophenylsulfonyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid ethyl ester with sodium hydroxide., Step 7: Synthesis of 2-((5-((4-chlorophenyl)sulfonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(4-ethylphenyl)butanamide by reacting 5-(4-chlorophenylsulfonyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid with 4-ethylphenylamine and then with sodium borohydride.

properties

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S2/c1-3-14-5-9-16(10-6-14)25-20(27)18(4-2)31-22-24-13-19(21(28)26-22)32(29,30)17-11-7-15(23)8-12-17/h5-13,18H,3-4H2,1-2H3,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQWDFWDAUXIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethylphenyl)butanamide

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